Ethyl 2-Cyano-3-(2-furanyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Cyano-3-(2-furanyl)acrylate is a heterocyclic compound that features a furan ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Cyano-3-(2-furanyl)acrylate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and furfural in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyano-3-(2-furanyl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are employed.
Substitution: Ammonia or amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl 2-amino-3-(furan-2-yl)prop-2-enoate.
Substitution: Amide derivatives.
Scientific Research Applications
Ethyl 2-Cyano-3-(2-furanyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 2-cyano-3-(pyridin-2-yl)prop-2-enoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Ethyl 2-Cyano-3-(2-furanyl)acrylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUIHHHTGARFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.